molecular formula C11H13ClN2 B1381196 3-(Azetidin-3-yl)-1H-indole hydrochloride CAS No. 1951439-34-1

3-(Azetidin-3-yl)-1H-indole hydrochloride

Cat. No. B1381196
M. Wt: 208.69 g/mol
InChI Key: XPVRGQVYLWYZLD-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom . They are structurally similar to “3-(Azetidin-3-yl)-1H-indole hydrochloride”, but the specific compound you’re asking about doesn’t seem to be well-documented in the sources I have access to.


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Azetidin-3-yl)-1H-indole hydrochloride” would depend on its specific chemical structure. Azetidines are generally liquids at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .

Safety And Hazards

The safety and hazards associated with “3-(Azetidin-3-yl)-1H-indole hydrochloride” would depend on its specific chemical structure. General safety information for azetidines includes warnings about their basicity and combustibility .

Future Directions

The future directions for research on “3-(Azetidin-3-yl)-1H-indole hydrochloride” would depend on its specific chemical structure and potential applications. Azetidines and their derivatives are relatively rare structural motifs in natural products, so there may be opportunities for further exploration in this area .

properties

IUPAC Name

3-(azetidin-3-yl)-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8;/h1-4,7-8,12-13H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVRGQVYLWYZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)-1H-indole hydrochloride

CAS RN

1951439-34-1
Record name 1H-Indole, 3-(3-azetidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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